Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNAFOXBTRVREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dibromopyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products may include oxidized or reduced forms of the pyrimidine ring.
Scientific Research Applications
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is primarily based on its ability to interact with biological macromolecules. The compound can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction is facilitated by the presence of bromine and chlorine atoms, which can form halogen bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate and its analogs can be analyzed through substituent effects, reactivity, and applications. Below is a detailed comparison with a closely related compound, Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS: 502184-51-2), based on :
Table 1: Comparative Analysis of Halogenated Pyrimidine Carboxylates
| Property | This compound | Methyl 5-Amino-2,6-Dichloropyrimidine-4-Carboxylate |
|---|---|---|
| Substituents | Br (positions 2,6); Cl (position 5) | Cl (positions 2,6); NH₂ (position 5) |
| Molecular Formula | C₆H₃Br₂ClN₂O₂ (inferred) | C₆H₅Cl₂N₃O₂ |
| Molecular Weight | ~348.3 (calculated) | 222.03 |
| Key Functional Groups | Bromine, Chlorine, Ester | Chlorine, Amino, Ester |
| Potential Reactivity | Nucleophilic substitution (Br/Cl), ester hydrolysis | Electrophilic substitution (NH₂), ester hydrolysis |
| Applications | Intermediate for halogenation/functionalization | Precursor for amino-derivative synthesis |
Structural and Reactivity Differences
Halogen vs. Amino Substituents: The bromine and chlorine atoms in the target compound increase its molecular weight and lipophilicity compared to the dichloro-amino analog. Bromine’s higher electronegativity and polarizability may enhance halogen bonding, useful in crystal engineering or inhibitor design . The amino group in the analog (position 5) introduces nucleophilic character, enabling reactions with carbonyl compounds or participation in hydrogen bonding, which is absent in the brominated derivative.
Electronic Effects: Electron-withdrawing halogens (Br, Cl) deactivate the pyrimidine ring, reducing susceptibility to electrophilic aromatic substitution. In contrast, the electron-donating amino group in the analog activates the ring for electrophilic reactions .
Synthetic Utility: The target compound’s bromine atoms are superior leaving groups for nucleophilic substitution (e.g., Suzuki coupling), whereas the analog’s amino group is more suited for condensation reactions (e.g., forming ureas or amides).
Research Findings
- Methyl 5-Amino-2,6-Dichloropyrimidine-4-Carboxylate (): This compound is commercially available (CAS: 502184-51-2) and used in synthesizing heterocyclic compounds. Its amino group facilitates functionalization, such as coupling with carboxylic acids to form peptidomimetics .
Biological Activity
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with multiple halogen substitutions. The presence of bromine and chlorine atoms enhances its reactivity and potential biological interactions. Its molecular formula is C8H6Br2ClN2O2.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may function as an inhibitor of specific kinases, which are crucial in cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit calmodulin-dependent kinases, leading to improved insulin sensitivity in models of obesity .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Research has also explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
The compound exhibits inhibitory effects on several enzymes involved in metabolic processes. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged for therapeutic applications in cancer treatment .
Case Study 1: Insulin Sensitivity Improvement
In a study focused on obesity-induced insulin resistance, this compound was tested in vivo. The results indicated a significant improvement in insulin sensitivity compared to control groups. The compound's ability to modulate kinase activity was highlighted as a key factor in this effect .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than many common antibiotics, indicating its potential as a novel antimicrobial agent .
Table 1: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves halogenation and esterification of pyrimidine precursors. For example, a stepwise approach could include:
- Chlorination/Bromination: Selective halogenation at the 5-position (chlorine) and 2,6-positions (bromine) using reagents like POCl₃ or PBr₃ under controlled temperatures (60–100°C). Solvent choice (e.g., DMF or THF) influences regioselectivity .
- Esterification: Methyl ester formation via Fischer esterification (H₂SO₄ catalyst) or carboxylate activation with DCC/DMAP.
Optimization: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of halogenating agents to avoid over-substitution. Use inert atmospheres to prevent hydrolysis of intermediates .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Br/Cl substituents in pyrimidine rings). Compare with computed spectra using DFT for ambiguous signals .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (distinct for Br/Cl).
- X-ray Crystallography: Single-crystal analysis resolves bond lengths/angles, confirming the ester group geometry and halogen positions. Use SHELXL for refinement .
Advanced: What crystallographic challenges arise during structure determination, and how can they be addressed?
Methodological Answer:
Common issues include:
- Disordered Halogens: Bromine/chlorine atoms may exhibit positional disorder. Use PART instructions in SHELXL to model partial occupancy .
- Twinning: If twinning is detected (e.g., via Rint > 0.1), apply TWIN/BASF commands in SHELXL. Validate with Hooft/Y parameter analysis .
- Thermal Motion: High thermal parameters (B-factors) for halogens require anisotropic refinement. Compare displacement ellipsoids with ORTEP-3 visualizations .
Advanced: How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The electronic and steric effects of halogens dictate reactivity:
- Bromine vs. Chlorine: Bromine’s lower electronegativity facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Chlorine at the 5-position may require harsher conditions (e.g., XPhos ligands, elevated temperatures).
- Steric Effects: The 2,6-dibromo substitution creates steric hindrance, favoring meta-substitution in follow-up reactions. Computational modeling (e.g., DFT) predicts transition-state geometries and activation barriers .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
Discrepancies often arise from:
- Dynamic Effects: NMR chemical shifts may not match static DFT calculations due to solvent or conformational dynamics. Use molecular dynamics (MD) simulations to account for solvent interactions .
- Crystal Packing: X-ray bond lengths may differ from gas-phase DFT due to intermolecular forces (e.g., hydrogen bonds in crystal lattices). Compare with periodic boundary condition (PBC) DFT models .
- Refinement Artifacts: Overfitting in SHELXL can distort bond parameters. Cross-validate with Hirshfeld surface analysis to assess intermolecular contacts .
Basic: What are the key considerations for designing biological activity studies involving this compound?
Methodological Answer:
- Structure-Activity Relationships (SAR): Modify halogen positions to assess impact on target binding (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to prioritize derivatives.
- Pharmacokinetics: Evaluate logP (via HPLC) to predict membrane permeability. Bromine’s lipophilicity may enhance bioavailability but increase toxicity .
Advanced: How can researchers model the electronic effects of halogen substitution on pyrimidine ring aromaticity?
Methodological Answer:
- Computational Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution. Bromine’s polarizability reduces ring electron density, altering resonance stabilization.
- X-ray Charge Density Maps: Multipole refinement (using XD2016) visualizes electron density deformation, correlating with Hammett σ constants for halogens .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Screening: Refer to EPA DSSTox (DTXSID50*) for hazard data. Bromine/chlorine release under heating requires fume hood use .
- Waste Disposal: Neutralize halogenated waste with NaHCO₃ before disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
